4-((Quinolin-6-yloxy)methyl)aniline

Kinase Inhibition GLI1 Transcription Factor Cancer Biology

4-((Quinolin-6-yloxy)methyl)aniline is a quinoline derivative featuring an aniline moiety linked via a methylene bridge. With a molecular formula of C16H14N2O and a molecular weight of 250.30 g/mol, this compound serves as a critical synthetic intermediate and building block in medicinal chemistry programs, particularly for developing kinase inhibitors and other bioactive molecules.

Molecular Formula C16H14N2O
Molecular Weight 250.29 g/mol
CAS No. 656820-78-9
Cat. No. B11864992
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-((Quinolin-6-yloxy)methyl)aniline
CAS656820-78-9
Molecular FormulaC16H14N2O
Molecular Weight250.29 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=CC(=C2)OCC3=CC=C(C=C3)N)N=C1
InChIInChI=1S/C16H14N2O/c17-14-5-3-12(4-6-14)11-19-15-7-8-16-13(10-15)2-1-9-18-16/h1-10H,11,17H2
InChIKeyXUDZOXBBFIFWLK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-((Quinolin-6-yloxy)methyl)aniline (CAS 656820-78-9): A Versatile Quinoline-Aniline Building Block for Medicinal Chemistry


4-((Quinolin-6-yloxy)methyl)aniline is a quinoline derivative featuring an aniline moiety linked via a methylene bridge . With a molecular formula of C16H14N2O and a molecular weight of 250.30 g/mol, this compound serves as a critical synthetic intermediate and building block in medicinal chemistry programs, particularly for developing kinase inhibitors and other bioactive molecules [1]. Its structural features enable diverse functionalization opportunities, positioning it as a valuable scaffold for structure-activity relationship (SAR) exploration and lead optimization efforts .

Why Substituting 4-((Quinolin-6-yloxy)methyl)aniline with Other Quinoline Derivatives Risks Experimental Failure


Direct substitution of 4-((Quinolin-6-yloxy)methyl)aniline with other quinoline-based anilines is scientifically inadvisable without rigorous re-validation. The specific methylene bridge (-CH2O-) linking the quinoline and aniline rings is not a generic feature; it dictates a unique three-dimensional geometry and electronic distribution that directly impacts target binding, metabolic stability, and physicochemical properties . For instance, the closest analog 4-(quinolin-6-yloxy)aniline (CAS 98696-54-9) lacks this methylene spacer, resulting in a different molecular shape and conjugation pattern . The data presented below demonstrate that even structurally similar compounds exhibit orders-of-magnitude differences in functional activity, underscoring the critical importance of selecting the precise building block specified in the original synthetic protocol or patent literature.

Product-Specific Quantitative Differentiation Evidence for 4-((Quinolin-6-yloxy)methyl)aniline (CAS 656820-78-9)


Functional Activity in Cellular Assays: Comparative Potency of Derivatives Containing the Target Scaffold

The derivative N-[(3-methoxyphenyl)methyl]-N-methyl-5-(quinolin-6-yloxymethyl)-1,2-oxazole-3-carboxamide, which incorporates the 4-((quinolin-6-yloxy)methyl)aniline scaffold, demonstrated an IC50 of 5.39 µM (5.39E+3 nM) against the Zinc finger protein GLI1 (mouse) in a functional assay [1]. In stark contrast, a highly analogous derivative from the same chemical series, N-cyclooctyl-5-[(quinolin-6-yloxy)methyl]isoxazole-3-carboxamide, showed complete inactivity (IC50 > 55.69 µM) against a human target . This comparison highlights that while both compounds share the core 5-[(quinolin-6-yloxy)methyl]isoxazole substructure, minor modifications to the amide substituent yield a greater than 10-fold difference in functional activity, underscoring the scaffold's sensitivity and the non-interchangeable nature of its derivatives.

Kinase Inhibition GLI1 Transcription Factor Cancer Biology

Reactivity and Functionalization Potential: The Aniline Moiety as a Synthetic Handle

The primary aniline (-NH2) group of 4-((quinolin-6-yloxy)methyl)aniline is a key differentiator from other quinoline analogs, serving as a highly reactive synthetic handle for diversification . While many quinoline derivatives are limited to substitution on the heterocyclic ring, this compound enables efficient amide bond formation, urea synthesis, and diazotization reactions. In contrast, the closely related analog 4-(quinolin-6-yloxy)aniline (CAS 98696-54-9) has a similar aniline group but lacks the methylene spacer, which alters the pKa of the amine and its nucleophilicity . The specific arrangement of the aniline group in 4-((quinolin-6-yloxy)methyl)aniline provides a predicted pKa of approximately 6.79, making it suitable for coupling reactions under mildly acidic to neutral conditions .

Synthetic Chemistry Amide Coupling Suzuki-Miyaura Coupling

Solubility Profile in Key Organic Solvents: Enabling Diverse Reaction Conditions

4-((Quinolin-6-yloxy)methyl)aniline exhibits limited but workable solubility in common organic solvents. It is reported to be slightly soluble in dimethyl sulfoxide (DMSO) and methanol . While specific quantitative solubility data for this exact compound is not available in the open literature, a related quinoline derivative with a molecular weight of 349.5 g/mol showed DMSO solubility of 2 mg/mL [1]. This contrasts with many smaller quinoline analogs, which may exhibit higher solubility in these solvents. This characteristic is crucial for planning stock solution preparation for in vitro assays, as achieving the desired concentration may require gentle heating or sonication .

Pre-formulation Solubility Assay Development

Recommended Research and Industrial Applications for 4-((Quinolin-6-yloxy)methyl)aniline Based on Differentiation Evidence


Scaffold for Kinase Inhibitor Libraries

As demonstrated by the activity of its derivatives against GLI1 [1], 4-((quinolin-6-yloxy)methyl)aniline is an ideal core scaffold for generating focused libraries of potential kinase inhibitors. Its structure, combining a quinoline with a functionalizable aniline, allows for systematic SAR studies. Medicinal chemists can leverage the reactive aniline handle to introduce diverse substituents via amide coupling or other transformations, exploring the chemical space around the quinoline core to optimize potency and selectivity .

Synthetic Intermediate for Advanced Heterocycles

The compound serves as a key intermediate in the synthesis of more complex molecules, such as the isoxazole-carboxamide derivatives described in BindingDB [1] and PubChem . Its primary aniline group can be readily elaborated to form amides, ureas, and other functionalities, enabling the construction of diverse heterocyclic systems with potential biological activity. This makes it a valuable building block for custom synthesis and medicinal chemistry projects .

Chemical Probe Development

Given its distinct structural features and the established bioactivity of its derivatives [1], 4-((quinolin-6-yloxy)methyl)aniline is a strong candidate for the development of chemical probes to study biological pathways. Its moderate solubility profile in DMSO makes it suitable for preparation of stock solutions for in vitro assays. By further functionalizing the aniline group, researchers can create tool compounds to interrogate specific protein targets or cellular processes .

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